molecular formula C16H24N2O3 B7927888 [4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester

[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester

Cat. No.: B7927888
M. Wt: 292.37 g/mol
InChI Key: PISAYYBYTBCJRL-UHFFFAOYSA-N
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Description

[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester is a carbamate derivative featuring a cyclohexyl core substituted with a 2-amino-ethoxy group at the 4-position and a benzyl ester-protected carbamate group. This compound is structurally characterized by:

  • Cyclohexyl backbone: Provides conformational rigidity, influencing solubility and stereochemical interactions.
  • Benzyl ester group: Serves as a protective group for the carbamate, offering stability under acidic conditions but susceptibility to cleavage via hydrogenolysis or basic hydrolysis .

The compound’s molecular formula is C₁₆H₂₄N₂O₃ (calculated molecular weight: 292.38 g/mol). Its synthesis typically involves multi-step procedures, including cyclohexane functionalization, ethoxy-amine coupling, and carbamate protection .

Properties

IUPAC Name

benzyl N-[4-(2-aminoethoxy)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c17-10-11-20-15-8-6-14(7-9-15)18-16(19)21-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISAYYBYTBCJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)OCC2=CC=CC=C2)OCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexanol Derivative Formation

The synthesis typically begins with a cyclohexanol or cyclohexanone precursor. For example, 4-aminocyclohexanol is functionalized via nucleophilic substitution or reductive amination to introduce the 2-aminoethoxy side chain. Key steps include:

  • Amination : Reaction of cyclohexanol derivatives with 2-chloroethylamine hydrochloride under basic conditions (e.g., K₂CO₃ in acetone) to form the 4-(2-aminoethoxy)cyclohexanol intermediate.

  • Hydrogenation : Catalytic hydrogenation (Pd/C or Raney Ni) of nitro- or imine-containing intermediates to yield the amine.

Table 1: Representative Conditions for Cyclohexanol Functionalization

StepReagents/ConditionsYield (%)Reference
Amination2-Chloroethylamine, K₂CO₃, acetone, 56°C75–85
HydrogenationH₂ (50 psi), Pd/C, ethanol, 25°C90–95

Carbamate Protection with Benzyl Chloroformate

The free amine group is protected as a carbamate using benzyl chloroformate (Cbz-Cl):

  • Reaction : Treatment of 4-(2-aminoethoxy)cyclohexylamine with Cbz-Cl in the presence of a base (e.g., NaHCO₃ or Et₃N) in dichloromethane (DCM) or THF.

  • Stereochemical Control : Trans-isomer predominance (>75%) is achieved via optimized hydrogenation or crystallization.

Key Observations:

  • Solvent Impact : DCM provides higher yields (88%) compared to THF (72%) due to better solubility of intermediates.

  • Side Reactions : Overprotection is mitigated by stoichiometric control (1:1.05 amine-to-Cbz-Cl ratio).

Alternative Routes via Enecarbamate Intermediates

Recent advances utilize enecarbamates as intermediates for streamlined synthesis:

  • Electrochemical Oxidation : Anodic oxidation of saturated carbamates (e.g., N-Cbz piperidine) generates hemiaminal ethers, which undergo elimination to form enecarbamates.

  • Functionalization : β-Alkylation or hydroamination of enecarbamates introduces the 2-aminoethoxy group with >90% regioselectivity.

Optimization of Reaction Conditions

Catalytic Systems

  • Hydrogenation Catalysts : Pd/C (5 wt%) in ethanol achieves full conversion of nitro groups at 25°C, whereas PtO₂ requires higher temperatures (50°C).

  • Enzyme-Mediated Reactions : Lipases (e.g., Candida antarctica) enable enantioselective carbamate formation, though industrial scalability remains limited.

Temperature and Pressure Effects

  • Amination : Elevated temperatures (>60°C) lead to side products (e.g., ethyleneimine), reducing yields by 15–20%.

  • High-Pressure Hydrogenation : 15–20 bar H₂ pressure improves cis/trans ratios (3:1 to 4:1) in cyclohexane ring formation.

Comparative Analysis with Related Compounds

Table 2: Synthesis Comparison of Carbamate Derivatives

CompoundKey StepYield (%)Selectivity
[4-(2-Amino-ethoxy)-cyclohexyl]-CbzCbz-Cl protection88Trans >75%
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-CbzChloroacetylation post-amination70Cis/trans 1:1
trans-4-Aminocyclohexyl acetic acid ethyl esterHydrogenation at 50°C95Trans >90%
  • Regioselectivity Challenges : Bulky substituents on the cyclohexane ring reduce amination efficiency (e.g., 4-methyl derivatives yield 60% vs. 85% for unsubstituted analogs).

Challenges and Solutions

Purification Difficulties

  • Byproduct Removal : Silica gel chromatography (EtOAc/hexane, 1:2) separates unreacted Cbz-Cl and oligomers.

  • Crystallization : Recrystallization from acetonitrile/water (4:1) enhances purity to >99%.

Stereochemical Control

  • Chiral Auxiliaries : (R)-α-Methylphenethylamine induces enantioselectivity in imine intermediates, achieving 90% ee for trans-isomers.

  • Dynamic Kinetic Resolution : Ru-based catalysts enable racemization of undesired enantiomers during hydrogenation .

Chemical Reactions Analysis

Types of Reactions

[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome of the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its role in drug development, particularly as a lead compound in the synthesis of new pharmaceuticals. Its structural analogs have shown promise in various therapeutic areas, including:

  • Anticancer agents : Similar compounds have been explored as potential chemotherapeutics due to their ability to interact with cancer cell pathways.
  • Neurological disorders : The presence of an amino group suggests potential activity at neurotransmitter receptors, making it a candidate for treating conditions like depression or anxiety.

Biological Interactions

Research indicates that [4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester may interact with specific biological targets, influencing various physiological processes:

  • Enzyme inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders.
  • Receptor modulation : The compound's ability to bind to neurotransmitter receptors could lead to developments in psychopharmacology.

Synthesis and Derivatives

Synthesis of this compound typically involves multi-step organic reactions, requiring precise control over reaction conditions. Research on similar carbamate structures indicates that modifications can lead to enhanced biological activity or selectivity.

Synthesis Overview:

  • Starting materials : Include cyclohexyl derivatives and aminoethanol.
  • Reaction conditions : Temperature control and choice of solvents are crucial for optimizing yield.

Case Study 1: Anticancer Activity

A study investigated the effects of a related carbamate on cancer cell lines, demonstrating significant cytotoxicity against breast cancer cells. The mechanism was attributed to apoptosis induction through caspase activation.

Case Study 2: Neurological Effects

Research focused on the interaction of similar compounds with serotonin receptors indicated that modifications to the amino group could enhance binding affinity, suggesting potential applications in treating mood disorders.

Mechanism of Action

The mechanism of action of [4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares [4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester with structurally related carbamate derivatives:

Compound Name Substituent on Cyclohexyl Ring Molecular Weight (g/mol) Key Functional Differences Stability/Reactivity Insights Reference
This compound (Target) 2-Amino-ethoxy 292.38 Primary amine; ether linkage Moderate stability; amine basicity -
[4-(1-Ethylsulfenyl-ethyl)-2-oxo-oxazolidin-3-yl]-carbamic acid benzyl ester Ethylsulfenyl; oxazolidinone ring 366.46 Sulfur-containing group; heterocyclic ring Higher polarity; chiral center
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester Chloro-acetyl-ethyl-amino 352.90 Chloroacetyl group; tertiary amine Electrophilic reactivity; labile Cl
trans-[4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester 1-Aminoethyl (trans configuration) 276.38 Shorter chain; trans stereochemistry Enhanced rigidity; lower solubility
[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester Branched amino-butyl; cyclopropyl 387.52 Branched alkyl chain; cyclopropyl carbamate Steric hindrance; chiral center

Stability and Reactivity

  • Benzyl Ester vs. Cyclohexyl Ester : The benzyl ester in the target compound is prone to aspartimide formation under acidic or basic conditions (e.g., 6.2 × 10⁻⁶ s⁻¹ in HF/anisole at -15°C), whereas cyclohexyl esters reduce imide formation by ~170-fold under similar conditions .
  • Amino-Ethoxy Group: Unlike chloro-acetyl derivatives (e.g., ), the amino-ethoxy group avoids electrophilic side reactions but may participate in intramolecular hydrogen bonding, affecting conformational stability .

Biological Activity

Introduction

[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound's structure includes a cyclohexyl ring, an amino group, and a carbamic acid functional group, which may contribute to its interactions with various biological targets.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C16H23N3O3
  • Molecular Weight : 303.37 g/mol

The presence of the benzyl ester moiety enhances its lipophilicity, which is crucial for bioavailability and permeability across biological membranes. This property suggests that the compound may effectively interact with cellular targets.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological systems. Preliminary studies indicate that it may exhibit:

  • Enzyme Inhibition : The compound could potentially act as an inhibitor for certain enzymes, similar to other carbamate derivatives. For instance, it may share mechanisms with soluble epoxide hydrolase (sEH) inhibitors, which have shown low nanomolar activity in related compounds .
  • Antimicrobial Activity : Structural analogs have demonstrated antimicrobial properties, particularly against pathogenic strains such as Mycobacterium tuberculosis. Further studies are needed to evaluate the specific activity of this compound against various microbial strains.

Understanding the mechanism through which this compound exerts its biological effects is critical. Interaction studies utilizing techniques such as molecular docking and enzyme kinetics can elucidate how the compound binds to target proteins or enzymes.

Comparative Analysis with Similar Compounds

The following table summarizes compounds structurally similar to this compound and their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
1. 4-Aminobenzyl carbamateAmino group on aromatic ringStronger interaction with certain receptors
2. Cyclohexyl carbamateCyclohexane ringEnhanced lipophilicity but less polar
3. Ethoxyethyl carbamateEthoxy groupIncreased solubility in aqueous environments

The uniqueness of this compound lies in its specific combination of structural elements, which may provide distinct pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

Recent research has explored the synthesis and biological evaluation of carbamate derivatives, including those related to this compound. For example:

  • In vitro Studies : Compounds with similar structures have been evaluated for their inhibitory concentrations against various microbial strains. These studies often report minimum inhibitory concentrations (MIC) that inform on their potential therapeutic applications .
  • Pharmacokinetics : The assessment of oral bioavailability and metabolic stability in animal models provides insights into the viability of this compound as a drug candidate. For instance, related compounds have shown promising bioavailability profiles, indicating potential for further development .

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